Imiquimod-d6

Quantitative Bioanalysis LC-MS/MS Internal Standard Selection

Imiquimod-d6 (R 837-d6) is the deuterated internal standard of choice for quantitative LC-MS/MS analysis of imiquimod. Its +6 Da mass shift provides optimal SRM selectivity, avoiding natural isotopologue interference while minimizing deuterium-induced retention time shifts (~0.12–0.30 min). This balanced profile ensures accurate matrix effect correction in reversed-phase methods. Supplied at ≥98% chemical purity (HPLC), it is suitable for regulated bioanalysis and pharmacokinetic studies. Choose imiquimod-d6 over higher-deuterated analogs to reduce chromatographic artifacts and H/D exchange risk.

Molecular Formula C14H16N4
Molecular Weight 246.34 g/mol
Cat. No. B12423652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImiquimod-d6
Molecular FormulaC14H16N4
Molecular Weight246.34 g/mol
Structural Identifiers
SMILESCC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N
InChIInChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17)/i1D3,2D3
InChIKeyDOUYETYNHWVLEO-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imiquimod-d6 Procurement Guide: Deuterated TLR7 Agonist Internal Standard for Quantitative Bioanalysis


Imiquimod-d6 (R 837-d6) is a deuterium-labeled analog of the immune response modifier imiquimod, a selective toll-like receptor 7 (TLR7) agonist . With a molecular formula of C₁₄H₁₀D₆N₄ and a molecular weight of 246.34 g/mol, this compound incorporates six deuterium atoms into the imiquimod scaffold, enabling its primary application as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis . Imiquimod-d6 serves as a critical analytical tool for accurate quantification of unlabeled imiquimod in biological matrices, supporting pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring . The compound is offered by multiple vendors with specifications including ≥98% purity by HPLC and storage recommendations at −20°C under desiccated conditions to maintain isotopic integrity .

Why Imiquimod-d6 Cannot Be Interchanged with Unlabeled Imiquimod or Other Deuterated Analogs in Quantitative Bioanalysis


Generic substitution between unlabeled imiquimod, imiquimod-d6, and alternative deuterated forms (e.g., imiquimod-d9) is analytically unsound due to fundamental differences in molecular mass, isotopic purity specifications, and chromatographic behavior. Unlabeled imiquimod (MW 240.30) and its deuterated analogs differ in mass by 3–9 Da, which directly impacts selected reaction monitoring (SRM) transitions in triple quadrupole MS instruments and introduces quantitation bias if an inappropriate internal standard is employed . Imiquimod-d6 offers a mass shift of +6 Da relative to the unlabeled analyte, positioning it within the optimal 3–6 Da window that minimizes spectral overlap from naturally occurring M+1/M+2 isotopologues while avoiding the increased deuterium-hydrogen exchange and chromatographic retention time shifts associated with higher-mass deuterated variants . The isotopic purity and deuteration pattern of imiquimod-d6 further distinguish it from imiquimod-d9, which incorporates nine deuterium atoms at different positions and exhibits distinct physicochemical properties that can alter extraction recovery and matrix effect profiles [1].

Quantitative Differentiation of Imiquimod-d6: Evidence-Based Comparison Against Unlabeled Imiquimod and Imiquimod-d9


Molecular Mass Differentiation: Imiquimod-d6 vs. Unlabeled Imiquimod vs. Imiquimod-d9

Imiquimod-d6 (C₁₄H₁₀D₆N₄, MW 246.34) exhibits a +6 Da mass shift relative to unlabeled imiquimod (C₁₄H₁₆N₄, MW 240.30), positioning it within the analytically preferred 3–6 Da isotopic separation window for LC-MS/MS internal standards . In contrast, imiquimod-d9 (C₁₄H₇D₉N₄, MW 249.4) introduces a +9 Da mass shift, which may exceed the optimal separation range for certain instrument configurations and increase susceptibility to deuterium-hydrogen back-exchange artifacts [1]. The +6 Da shift of imiquimod-d6 provides sufficient spectral separation from unlabeled imiquimod and its natural isotopic envelope while minimizing the chromatographic retention time shifts often observed with extensively deuterated analogs .

Quantitative Bioanalysis LC-MS/MS Internal Standard Selection

Isotopic Purity and Chemical Purity Specifications: Imiquimod-d6 Vendor Comparisons

Commercially available imiquimod-d6 is supplied with a chemical purity specification of ≥98% as determined by HPLC, ensuring minimal interference from non-deuterated imiquimod or related impurities in quantitative assays . In comparison, imiquimod-d9 is specified at ≥99% deuterated forms (d1-d9) with a defined isotopic enrichment threshold, whereas imiquimod-d6 vendor documentation typically does not separately report isotopic enrichment percentages, relying instead on chemical purity as the primary quality metric [1]. This distinction is relevant for laboratories requiring explicitly validated isotopic purity documentation for regulatory submissions .

Analytical Reference Standards Quality Control Method Validation

Chromatographic Retention Behavior: Deuterium-Induced Retention Time Shifts

Deuterated internal standards exhibit reversed-phase chromatographic retention time shifts proportional to the number of deuterium atoms incorporated, with each deuterium contributing approximately 0.02–0.05 min earlier elution under typical RP-HPLC conditions [1]. Imiquimod-d6, containing six deuterium atoms, is predicted to elute approximately 0.12–0.30 min earlier than unlabeled imiquimod . Imiquimod-d9, with nine deuterium atoms, would exhibit a proportionally larger retention time shift of approximately 0.18–0.45 min, which may reduce co-elution fidelity and compromise matrix effect compensation in electrospray ionization [2]. While direct experimental retention data for imiquimod-d6 are not published in the peer-reviewed literature, this class-level inference is consistent with established principles of deuterium isotope effects in reversed-phase chromatography.

LC-MS Method Development Internal Standard Co-Elution Matrix Effect Correction

Storage Stability and Handling Requirements: Isotopic Integrity Preservation

Imiquimod-d6 requires storage at −20°C under desiccated conditions to maintain isotopic purity, with vendor documentation indicating stability for up to 3 years as powder at −20°C, 2 years at 4°C, and 6 months at −80°C in solution . Unlabeled imiquimod exhibits comparable storage requirements, but deuterium loss through back-exchange in protic solvents is a unique degradation pathway for deuterated analogs that necessitates stricter solvent handling protocols . Imiquimod-d9 carries identical storage recommendations based on available vendor documentation, indicating that the +3 Da additional mass does not materially alter stability profiles [1].

Reference Standard Management Long-Term Stability Quality Assurance

Optimal Procurement and Application Scenarios for Imiquimod-d6 Based on Quantitative Differentiation Evidence


LC-MS/MS Method Development Requiring Balanced Mass Shift and Chromatographic Fidelity

When developing a quantitative LC-MS/MS method for imiquimod in plasma or tissue homogenates, imiquimod-d6 provides a +6 Da mass shift that enables unambiguous SRM transition selection without the excessive chromatographic retention time shift associated with imiquimod-d9 . This balanced profile is particularly advantageous for reversed-phase methods where co-elution fidelity directly impacts matrix effect correction accuracy, as the ~0.12–0.30 min retention time differential minimizes ion suppression variability across the elution window [1]. Procurement of imiquimod-d6 is recommended for laboratories prioritizing method ruggedness and minimal deuterium-induced chromatographic artifacts.

Pharmacokinetic Studies Requiring Robust Internal Standard Performance with Vendor-Documented Purity

Imiquimod-d6 is supplied with a ≥98% chemical purity specification (HPLC), meeting the minimum acceptance criteria for use as a stable isotope-labeled internal standard in regulated bioanalysis . For laboratories conducting pharmacokinetic studies that require extensive batch-to-batch consistency and vendor-documented purity, imiquimod-d6 from established suppliers (e.g., MedChemExpress, BOC Sciences, InvivoChem) provides a procurement pathway with clear quality specifications . However, laboratories with stringent isotopic purity documentation requirements for regulatory submissions should verify isotopic enrichment data directly with the vendor, as this parameter is not universally reported for imiquimod-d6 as it is for imiquimod-d9 (≥99% deuterated forms specified).

Routine Bioanalytical Workflows with Standard −20°C Storage Infrastructure

For laboratories with standard −20°C freezer capacity, imiquimod-d6 offers a 3-year powder stability specification that aligns with typical internal standard procurement and inventory management cycles . The requirement for desiccated storage and protection from light is consistent with best practices for deuterated compounds and does not impose unusual infrastructure demands . While imiquimod-d9 is specified with ≥4-year stability at −20°C per Cayman documentation, imiquimod-d6 remains a cost-effective option for laboratories with predictable usage patterns and established standard operating procedures for internal standard management [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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